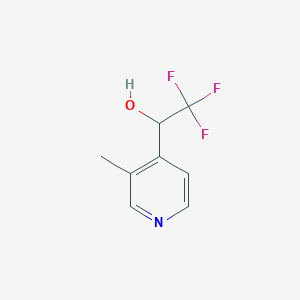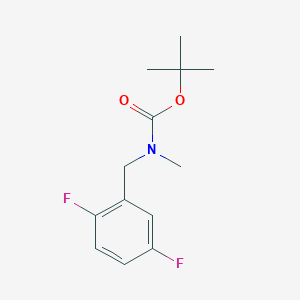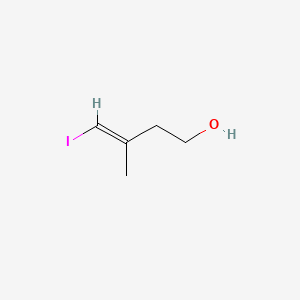
2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethanol moiety, which is further connected to a methyl-substituted pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol typically involves the reaction of 3-methyl-4-pyridylmagnesium bromide with trifluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and reduce the reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of trifluoroacetone or trifluoroacetic acid.
Reduction: Formation of trifluoroethanol or trifluoroethylamine.
Substitution: Formation of halogenated derivatives or alkyl-substituted compounds.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethanol: A simpler analog with similar solvent properties but lacking the pyridine ring.
2,2,2-Trifluoro-1-(3-furyl)ethanol: Contains a furan ring instead of a pyridine ring, leading to different chemical reactivity and applications.
2,2,2-Trifluoro-1-phenylethylamine: Contains a phenyl group, which imparts different biological activity and chemical properties.
Uniqueness: 2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol is unique due to the presence of both the trifluoromethyl group and the methyl-substituted pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H8F3NO |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-4-12-3-2-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3 |
InChI-Schlüssel |
UNQMYDNNODSQQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)
![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)
